1-((5-Isobutyloxazol-4-yl)methyl)piperidin-4-amine dihydrochloride

Overview

Description

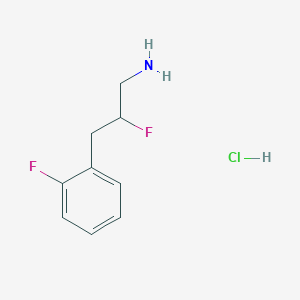

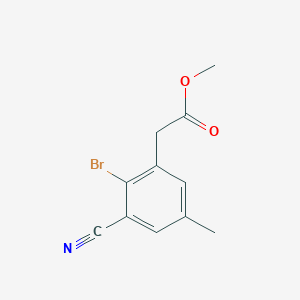

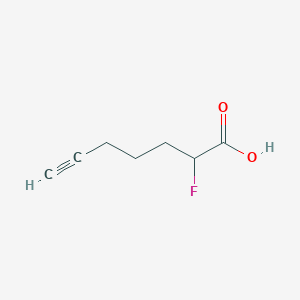

“1-((5-Isobutyloxazol-4-yl)methyl)piperidin-4-amine dihydrochloride” is a chemical compound with the molecular formula C13H25Cl2N3O and a molecular weight of 310.3 g/mol. It is a solid substance .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H23N3O.2ClH/c1-10(2)7-13-12(15-9-17-13)8-16-5-3-11(14)4-6-16;;/h9-11H,3-8,14H2,1-2H3;2*1H . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

This compound is a solid . Its IUPAC name is “1-((5-isobutyloxazol-4-yl)methyl)piperidin-4-amine dihydrochloride” and its InChI code is 1S/C13H23N3O.2ClH/c1-10(2)7-13-12(15-9-17-13)8-16-5-3-11(14)4-6-16;;/h9-11H,3-8,14H2,1-2H3;2*1H .

Scientific Research Applications

Conformational Analysis

A study by Ribet et al. (2005) focused on the conformational analysis and crystal structure of a similar compound, highlighting the importance of understanding the molecular structure and conformation in various states. This is crucial for comprehending how such compounds interact at the molecular level, which is essential in scientific research, particularly in drug development and material science.

Pharmacokinetics of Novel Inhibitors

Teffera et al. (2013) explored the pharmacokinetics of novel inhibitors, including a compound similar to 1-((5-Isobutyloxazol-4-yl)methyl)piperidin-4-amine dihydrochloride, in the context of anaplastic lymphoma kinase (ALK) inhibitors. This research is significant for developing cancer treatments, as understanding the metabolic pathways and pharmacokinetics of such compounds is crucial for effective drug design and usage (Teffera et al., 2013).

Synthesis of Key Intermediates in Antibiotic Preparation

The synthesis of related compounds, as described by Fleck et al. (2003), is integral in preparing key intermediates for antibiotics. This highlights the compound's relevance in synthesizing effective antibiotics, an essential aspect of medical research and pharmaceutical development.

Pharmacologically Active Compounds in Benzimidazoles

Zhukovskaya et al. (2017) investigated pharmacologically active compounds in the benzimidazole class, which includes compounds structurally similar to 1-((5-Isobutyloxazol-4-yl)methyl)piperidin-4-amine dihydrochloride. This research is vital for discovering new therapeutic agents, particularly in areas like antiarrhythmic, antiaggregation, and anticancer activities (Zhukovskaya et al., 2017).

Synthesis and Antimicrobial Activities

Bektaş et al. (2007) focused on synthesizing and examining the antimicrobial activities of compounds similar to 1-((5-Isobutyloxazol-4-yl)methyl)piperidin-4-amine dihydrochloride. Such studies are crucial for developing new antimicrobial agents, which is increasingly important given the rise of antibiotic-resistant strains (Bektaş et al., 2007).

Aurora Kinase Inhibitor for Cancer Treatment

Research on Aurora kinase inhibitors, as discussed in a paper from Molecular Cancer Therapeutics (2006), demonstrates the potential use of related compounds in treating cancer. These inhibitors play a crucial role in cell division, and their modulation can be pivotal in developing effective cancer therapies (ロバート ヘンリー,ジェームズ, 2006).

Anticancer and Antiangiogenic Effects

The synthesis and evaluation of compounds with structures similar to 1-((5-Isobutyloxazol-4-yl)methyl)piperidin-4-amine dihydrochloride, specifically for their anticancer and antiangiogenic effects, were explored by Chandrappa et al. (2010). This research is significant in the ongoing battle against cancer, offering insights into new therapeutic avenues.

properties

IUPAC Name |

1-[[5-(2-methylpropyl)-1,3-oxazol-4-yl]methyl]piperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O.2ClH/c1-10(2)7-13-12(15-9-17-13)8-16-5-3-11(14)4-6-16;;/h9-11H,3-8,14H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJOAWNTYPAABRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(N=CO1)CN2CCC(CC2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((5-Isobutyloxazol-4-yl)methyl)piperidin-4-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Fluoro-3-[(3-fluorophenyl)methyl]azetidine hydrochloride](/img/structure/B1484855.png)

![3-Fluoro-3-[(3-methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1484857.png)

![3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride](/img/structure/B1484859.png)

amine hydrochloride](/img/structure/B1484865.png)